molecular formula C23H23N3O3 B11024800 1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one

1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B11024800
M. Wt: 389.4 g/mol
InChI Key: YDEXFIINBSBEHT-UHFFFAOYSA-N
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Description

  • This step usually involves electrophilic aromatic substitution reactions.
  • Common reagents include methoxybenzene derivatives and halogenating agents.
  • Attachment of the Tetrahydro-2H-pyrido[4,3-b]indole Moiety:

    • This is achieved through coupling reactions, such as Suzuki or Heck coupling.
    • Catalysts like palladium complexes are often used to enhance reaction efficiency.
  • Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    • Formation of the Pyrrolidin-2-one Core:

      • Starting with a suitable pyrrolidine derivative, the core structure is formed through cyclization reactions.
      • Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

      Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

      Reduction: Reduction reactions can yield alcohols or amines, depending on the specific functional groups involved.

      Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or heterocyclic moieties.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate or chromium trioxide.

      Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

      Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

    Scientific Research Applications

    1-(4-Methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of 1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

    Comparison with Similar Compounds

    • 1-(4-Methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)piperidin-2-one
    • 1-(4-Methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)azepan-2-one

    Uniqueness: Compared to similar compounds, 1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one may exhibit unique pharmacokinetic properties, such as improved bioavailability or specific binding affinities. These differences can make it a more suitable candidate for certain therapeutic applications.

    Properties

    Molecular Formula

    C23H23N3O3

    Molecular Weight

    389.4 g/mol

    IUPAC Name

    1-(4-methoxyphenyl)-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)pyrrolidin-2-one

    InChI

    InChI=1S/C23H23N3O3/c1-29-17-8-6-16(7-9-17)26-13-15(12-22(26)27)23(28)25-11-10-21-19(14-25)18-4-2-3-5-20(18)24-21/h2-9,15,24H,10-14H2,1H3

    InChI Key

    YDEXFIINBSBEHT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

    Origin of Product

    United States

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